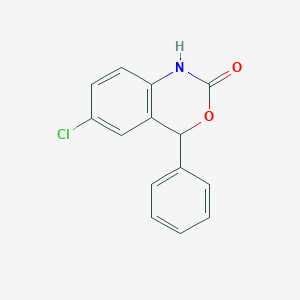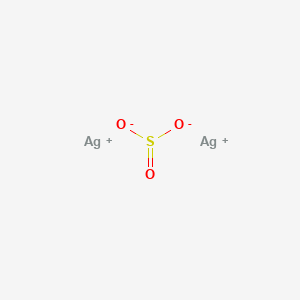
Silver sulfite
説明
Silver sulfite is a chemical compound with the formula Ag2O3S . It is an unstable silver compound that decomposes to silver dithionate and silver sulfate when heated or exposed to light .
Synthesis Analysis
Silver sulfite can be synthesized using various methods. One approach involves the sonochemistry method to create silver sulfide nanoparticles (Ag2S NPs), which are being explored as infrared active nanomaterials . Another method involves the hydrothermal synthesis of silver sulfide . Additionally, silver sulfide powders have been synthesized through chemical precipitation from aqueous solutions of silver nitrate, sodium sulfide, and sodium citrate or Trilon B as a complexing agent and stabilizer .Molecular Structure Analysis
The molecular formula of silver sulfite is Ag2O3S . The microstructure of nanostructured semiconductor silver sulfide (Ag2S), including its composition, nonstoichiometry, size, and shape of particles, determines its electronic structure, optical, and electrical properties .Chemical Reactions Analysis
Silver sulfite is known to react with hot concentrated H2SO4, HNO3, and aqua regia . It also reacts with hydrogensulfide in 0.4M HNO3 to form silver sulfide . When heated or exposed to light, silver sulfite decomposes to silver dithionate and silver sulfate .Physical And Chemical Properties Analysis
Silver sulfite is a white crystalline solid . It is insoluble in alcohol but soluble in nitric acid, sulfuric acid, and alkali cyanide solutions . The physical and chemical properties of nanostructured silver sulfite, such as composition, nonstoichiometry, size, and shape of particles, can influence its electronic structure, optical, and electrical properties .科学的研究の応用
Photocatalysis
- Silver sulfide nanoparticles have been used as potential photocatalysts due to their narrow band gap energy, mechanical and thermal stability, cyclability, and ease of synthesis .
- Various methods have been investigated to produce silver sulfide nanoparticles, including hydrothermal method, chemical bath deposition, microwave-based approach, sonochemical method, single molecular precursor’s decomposition, and green synthesis .
- The application of silver sulfide nanoparticles in photocatalytic degradation of organic dyes has been discussed in detail .
Biosensors
Infrared Detectors
Optoelectronics
Catalysis
Medicine
- Silver nanoparticles, which can be synthesized from silver sulfide, have found several applications in medicine .
Photovoltaic Cells
Electrochemical Storage Cells
Radioiodine Capture in Spent Nuclear Fuel Reprocessing
- Silver functionalized silica aerogel, which can be synthesized from silver sulfide, has been used as a promising adsorbent for radioiodine capture in spent nuclear fuel reprocessing off-gas .
Nanostructured Materials
- Silver sulfide has been used in the development of nanostructured materials .
- Nanostructured Ag2S in the form of nanopowders, quantum dots, and heteronanostructures based on Ag2S has been successfully produced by different methods such as hydrochemical deposition, template method, sol–gel method, synthesis in microemulsions, as well as by sonochemical, hydrothermal, solvothermal, electrochemical, microwave and other techniques .
Biomarkers
Resistance-switches and Nonvolatile Memory Devices
- Silver sulfide has been used in the development of resistance-switches and nonvolatile memory devices .
Synthesis of Silver Nanoparticles
- Silver sulfide has been used in the synthesis of silver nanoparticles .
- One evident example involved the production of highly stable AgNPs with a diameter of 40 nm through the bioreduction of silver ions in an aqueous solution using the culture supernatant of the non‐pathogenic bacterium, Bacillus licheniformis .
Safety And Hazards
将来の方向性
Research on silver sulfite and related compounds is ongoing, with a focus on their potential applications in modern electronics, biology, and medicine . For instance, silver sulfite has been used to fabricate high-performance supercapacitors . Future research directions include the development of new methods of synthesis of semiconductor heteronanostructures for optoelectronics, photocatalysis, and biosensing .
特性
IUPAC Name |
disilver;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCFMBAHFPUBDS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889609 | |
| Record name | Sulfurous acid, silver(1+) salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver sulfite | |
CAS RN |
13465-98-0 | |
| Record name | Sulfurous acid, silver(1+) salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, silver(1+) salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfurous acid, silver(1+) salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disilver(1+) sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



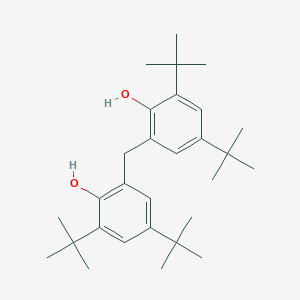
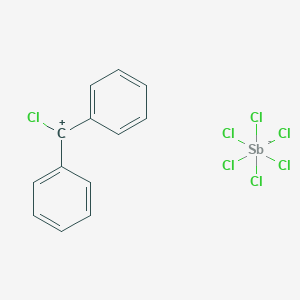
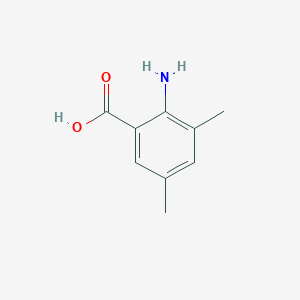
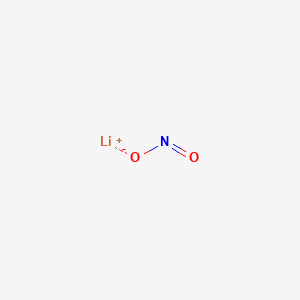
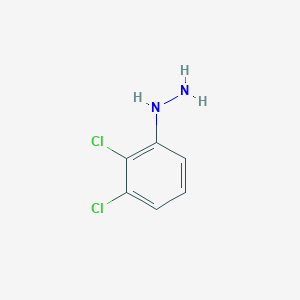
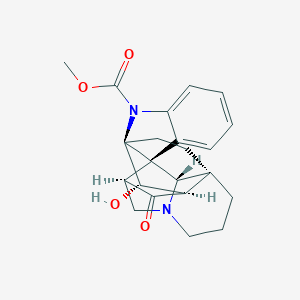
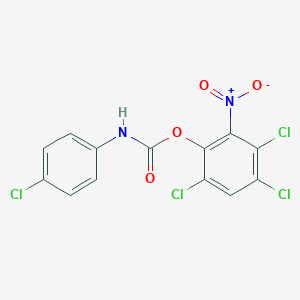
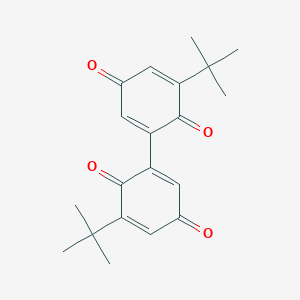

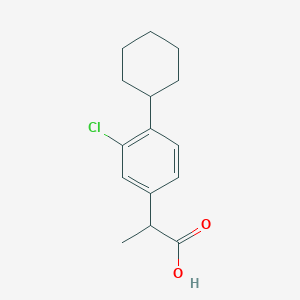
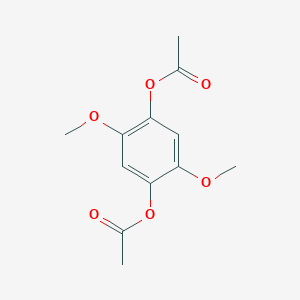
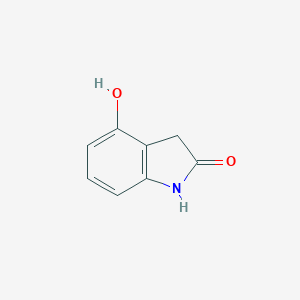
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
